molecular formula C9H9ClO B576364 (E)-3-(2-chlorophenyl)prop-2-en-1-ol CAS No. 1504-71-8

(E)-3-(2-chlorophenyl)prop-2-en-1-ol

Cat. No.: B576364
CAS No.: 1504-71-8
M. Wt: 168.62
InChI Key: VSDGYZONTQWZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-Chlorophenyl)prop-2-en-1-ol is an α,β-unsaturated alcohol featuring a chlorinated aromatic ring and a hydroxyl group at the terminal position of the propenol chain. Its molecular formula is C₉H₉ClO, with a molecular weight of 168.62 g/mol. The compound is synthesized via base-catalyzed aldol condensation between 2-chlorobenzaldehyde and acetaldehyde derivatives, as reported in literature protocols . Enzymatic routes using biocatalysts have also been developed, as evidenced by NMR characterization of the product . The compound’s E-configuration is critical for its reactivity and intermolecular interactions, particularly in hydrogen bonding and π-π stacking, which influence its crystallinity and biological activity.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDGYZONTQWZIN-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287061
Record name (2E)-3-(2-Chlorophenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148775-24-0
Record name (2E)-3-(2-Chlorophenyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148775-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2-Chlorophenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenation Patterns
  • (E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol (C₉H₈ClFO): This analog introduces a fluorine atom at the 6-position of the chlorophenyl ring, increasing molecular polarity (molar mass: 186.61 g/mol).
  • (E)-3-(2,4-Dichlorophenyl)prop-2-en-1-one (C₉H₆Cl₂O) :
    Replacing the hydroxyl group with a ketone and adding a second chlorine atom at the 4-position results in a chalcone derivative. The ketone group reduces hydrogen-bonding capacity but increases electrophilicity, making it a reactive intermediate in heterocyclic synthesis .

Heterocyclic Modifications
  • (2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one (C₁₃H₈BrClOS): Substituting the hydroxyl group with a bromothiophene ring introduces sulfur-based interactions and π-system conjugation. The dihedral angle between the thiophene and chlorophenyl rings is 13.2°, leading to non-planar stacking with a spacing of 3.925 Å . This compound exhibits inhibition of aldehyde lyase, suggesting bioactivity differences from the parent alcohol .

Functional Group Variations

Hydroxyl vs. Methoxy Groups
  • (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ol (C₁₀H₁₂O₂) :
    Replacing chlorine with a methoxy group increases steric bulk and electron-donating effects. The methoxy group enhances solubility in polar solvents and may alter hydrogen-bonding networks, as seen in its distinct crystal packing compared to the chlorinated analog .
Amino and Thiophene Derivatives
  • (E)-3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-ol (C₉H₁₁NOS): Introducing a dimethylamino group and thiophene ring creates a β-aminovinyl alcohol. The compound forms dimeric structures via weak C–H⋯O and C–H⋯S hydrogen bonds, contrasting with the stronger O–H⋯O interactions in the parent compound .

Crystallographic and Physicochemical Properties

Compound Space Group Unit Cell Parameters (Å) Dihedral Angle (°) Hydrogen Bonding
(E)-3-(2-Chlorophenyl)prop-2-en-1-ol N/A N/A N/A O–H⋯O (predicted)
(2E)-1-(5-Bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-one Pcm21b a = 3.9247, b = 11.549, c = 28.111 13.2 C–H⋯O, C–H⋯S
(E)-3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-ol P21/n a = 6.0194, b = 20.9249, c = 7.7103 15.33 C–H⋯O, C–H⋯S (dimer formation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.